molecular formula C7H3F6N5 B14754481 6,8-bis(trifluoromethyl)-7H-purin-2-amine CAS No. 728-37-0

6,8-bis(trifluoromethyl)-7H-purin-2-amine

Cat. No.: B14754481
CAS No.: 728-37-0
M. Wt: 271.12 g/mol
InChI Key: NHDYTYBNANHVJC-UHFFFAOYSA-N
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Description

6,8-bis(trifluoromethyl)-7H-purin-2-amine is a synthetic compound characterized by the presence of two trifluoromethyl groups attached to a purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-bis(trifluoromethyl)-7H-purin-2-amine typically involves the condensation of 3,5-bis(trifluoromethyl)aniline with 3-nitroanisole, followed by a series of reactions to form the desired purine derivative . The reaction conditions often include the use of potassium tert-butoxide as a base and N,O-bis(trimethylsilyl)acetamide as a reagent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory-scale preparations, with optimizations for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6,8-bis(trifluoromethyl)-7H-purin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized purine derivatives, while substitution reactions can produce a wide range of substituted purines .

Scientific Research Applications

6,8-bis(trifluoromethyl)-7H-purin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,8-bis(trifluoromethyl)-7H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity and stability, making it a potent modulator of biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-bis(trifluoromethyl)-7H-purin-2-amine is unique due to its purine core, which imparts distinct chemical and biological properties. The presence of trifluoromethyl groups enhances its stability and binding affinity, making it a valuable compound for various applications .

Properties

CAS No.

728-37-0

Molecular Formula

C7H3F6N5

Molecular Weight

271.12 g/mol

IUPAC Name

6,8-bis(trifluoromethyl)-7H-purin-2-amine

InChI

InChI=1S/C7H3F6N5/c8-6(9,10)2-1-3(18-5(14)16-2)17-4(15-1)7(11,12)13/h(H3,14,15,16,17,18)

InChI Key

NHDYTYBNANHVJC-UHFFFAOYSA-N

Canonical SMILES

C12=C(N=C(N=C1N=C(N2)C(F)(F)F)N)C(F)(F)F

Origin of Product

United States

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